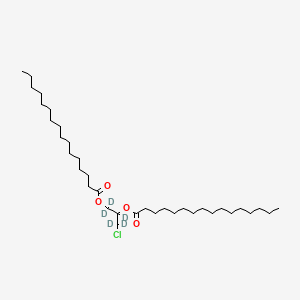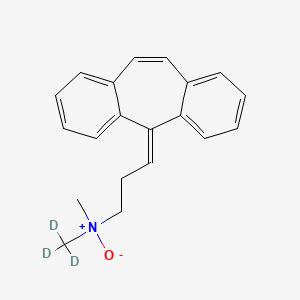
Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside
説明
Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside, also known as Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside, is a useful research compound. Its molecular formula is C28H35NO11 and its molecular weight is 561.584. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glycosylation Studies
This compound is used extensively in the study of glycosylation processes. Glycosylation is the reaction in which a carbohydrate, such as a sugar, is attached to a hydroxyl or other functional group of another molecule. In particular, this compound serves as a substrate for enzymes like β-N-acetylglucosaminyltransferases and sialyltransferases , which are crucial in the synthesis of glycoproteins and the modification of glycan structures .
Cancer Research
In cancer research, understanding the glycosylation of cell surfaces can provide insights into tumor progression and metastasis. This compound aids in the structural analysis of glycoproteins involved in cancer cell signaling and adhesion, offering a pathway to novel therapeutic approaches .
Immunology
The immune response can be modulated by the glycosylation patterns present on antibodies and other immune cells. By serving as a model substrate, this compound helps in exploring the role of glycosylation in immune cell recognition and response, potentially leading to advancements in vaccine development and autoimmune disease treatment .
Drug Development
As a substrate for specific glycosyltransferases, this compound is used in the development of glycosylated drugs. These drugs can have improved efficacy and stability compared to their non-glycosylated counterparts, making this compound valuable in pharmaceutical research .
Diagnostic Research
Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside can be used to develop diagnostic tools. By studying its interaction with various biomolecules, researchers can design assays to detect diseases characterized by altered glycosylation patterns .
Structural Biology
This compound is instrumental in X-ray crystallography and NMR spectroscopy studies to determine the three-dimensional structures of glycoproteins. Understanding these structures is vital for the design of inhibitors that can interfere with pathological glycosylation processes .
Biochemical Assays
In biochemical assays, this compound is used to measure the activity of glycosyltransferases. These assays are essential for screening potential inhibitors that can regulate the activity of these enzymes in various diseases .
Glycomics and Proteomics
Lastly, in the fields of glycomics and proteomics, this compound contributes to the comprehensive study of glycomes and proteomes. It helps in identifying the glycosylation sites on proteins and understanding the complex interactions between proteins and carbohydrates .
作用機序
Target of Action
It is known to be a substrate forUDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . These enzymes play crucial roles in the biosynthesis of complex carbohydrates and glycoproteins.
Mode of Action
The compound interacts with its target enzymes, serving as a substrate for the transferase reactions. This interaction leads to the addition of specific sugar moieties to the growing glycan chain, altering the structure and function of the resultant glycoprotein .
Biochemical Pathways
The compound is involved in the glycosylation pathways , specifically in the biosynthesis of complex carbohydrates and glycoproteins . The downstream effects of these pathways are diverse and depend on the specific cellular context, including cell-cell interaction, immune response modulation, and protein stability.
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to the alteration of glycan structures on glycoproteins. This could potentially influence various biological processes, including protein folding, stability, and cell-cell interactions .
特性
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLFXLKFXJEJD-ONYJJJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724581 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90754-58-8 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90754-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



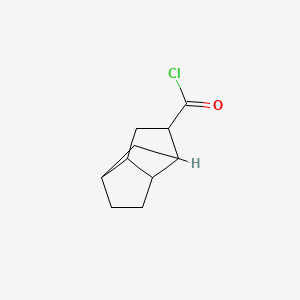
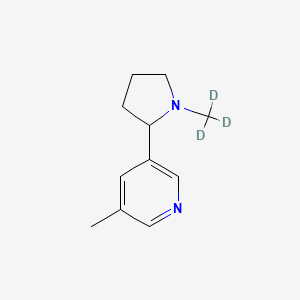

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
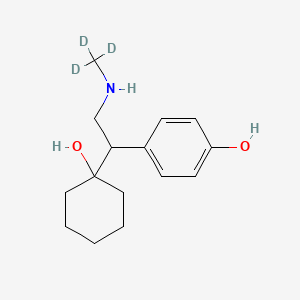
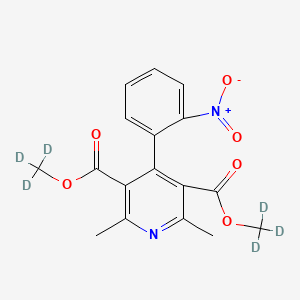

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)


